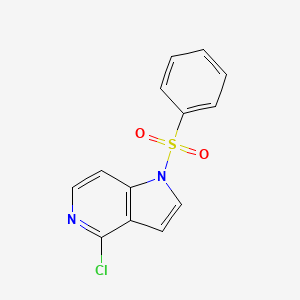

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Description

Significance of Pyrrolopyridine Architectures in Contemporary Chemical Research

Pyrrolopyridines, commonly known as azaindoles, represent a critical class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in modern chemical research. researchgate.netrsc.org These scaffolds are bioisosteres of indoles and purines, meaning they have similar shapes and electronic properties, which allows them to interact with biological targets in a comparable manner. researchgate.netpharmablock.comnih.gov The substitution of a carbon atom in the benzene (B151609) ring of an indole (B1671886) with a nitrogen atom to form an azaindole can significantly modulate the compound's physicochemical properties, including its solubility, lipophilicity, and basicity (pKa). researchgate.netnih.gov

The strategic incorporation of a nitrogen atom into the indole framework makes azaindoles "privileged structures" in medicinal chemistry. pharmablock.comnih.gov This modification can enhance binding affinity to biological targets, potentially leading to increased potency and efficacy. pharmablock.com Azaindole derivatives are particularly prominent in the development of kinase inhibitors, as the pyridine (B92270) nitrogen can form crucial hydrogen bonds with the hinge region of the ATP-binding site in kinases. researchgate.netpharmablock.comnih.gov This has led to the successful development of several anticancer drugs. nih.govsci-hub.se

There are four positional isomers of azaindole (4-azaindole, 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole), each offering distinct electronic and steric properties for drug design and optimization strategies. pharmablock.comnih.gov While 7-azaindoles are the most frequently utilized isomer in drug discovery, all four have found applications in the development of therapeutic agents. rsc.orgpharmablock.com The versatility of the azaindole scaffold has established it as a cornerstone in the synthesis of molecules targeting a wide array of diseases. nih.gov

Table 1: Physicochemical Properties of Azaindole Isomers Data calculated using ChemDraw software 16.0, as referenced in source nih.gov.

| Isomer | Chemical Name | LogP | tPSA (Ų) | LogS |

| 4-Azaindole (B1209526) | 1H-Pyrrolo[3,2-b]pyridine | 1.11 | 41.57 | -1.74 |

| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | 0.79 | 41.57 | -1.33 |

| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | 1.14 | 41.57 | -1.78 |

| 7-Azaindole (B17877) | 1H-Pyrrolo[2,3-b]pyridine | 1.11 | 41.57 | -1.74 |

Strategic Rationale for Investigating 1-(Phenylsulfonyl)-4-chloro-5-azaindole within Medicinal and Synthetic Chemistry Paradigms

The 5-Azaindole Core: As a member of the azaindole family, the 5-azaindole (or 1H-Pyrrolo[3,2-c]pyridine) scaffold serves as a proven pharmacophore. Its structural similarity to purine (B94841) makes it a suitable candidate for interacting with a variety of enzymes, particularly kinases. pharmablock.com The specific placement of the nitrogen at the 5-position influences the molecule's electronic distribution and hydrogen bonding capabilities, offering a different profile compared to the more common 7-azaindole derivatives. researchgate.netnih.gov

The 1-Phenylsulfonyl Group: The phenylsulfonyl (or benzenesulfonyl) group attached to the nitrogen at position 1 serves a dual purpose. Firstly, it functions as a robust protecting group for the pyrrole (B145914) nitrogen, preventing unwanted reactions at this site during multi-step syntheses. nih.gov Secondly, this electron-withdrawing group activates the azaindole ring, facilitating certain chemical transformations. This strategic use of a sulfonyl group is a common tactic in the synthesis of complex heterocyclic compounds. mdpi.comnih.gov

The 4-Chloro Substituent: The chlorine atom at the 4-position is a key synthetic handle. Its presence allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes 4-chloro-azaindole derivatives valuable building blocks for creating libraries of compounds for drug discovery screening.

Table 2: Functional Roles of Substituents in this compound

| Component | Position | Functional Role in Synthesis | Rationale in Medicinal Chemistry |

| 5-Azaindole | Core Scaffold | Provides the foundational heterocyclic structure. | Acts as a bioisosteric scaffold for purines, targeting enzymes like kinases. pharmablock.comnih.gov |

| Phenylsulfonyl | 1 | Protects the pyrrole nitrogen; activates the ring for specific reactions. nih.govmdpi.com | Can be removed in a final step to yield the free N-H, which often acts as a key hydrogen bond donor. |

| Chloro | 4 | Serves as a versatile handle for cross-coupling reactions to build molecular complexity. | Allows for the introduction of various substituents to probe structure-activity relationships (SAR) and optimize binding. |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDQZEWWSOWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 1 Phenylsulfonyl 4 Chloro 5 Azaindole Analogues

Electrophilic Aromatic Substitution on Azaindole Scaffolds

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for the functionalization of aromatic systems. wikipedia.org In the context of azaindole scaffolds, the reaction is influenced by the inherent electronic nature of the bicyclic system and the directing effects of substituents.

Regioselectivity Considerations (e.g., C-3)

The pyrrole (B145914) ring of the azaindole nucleus is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. stackexchange.com For many 7-azaindoles, electrophilic substitution preferentially occurs at the C-3 position. acs.orgresearchgate.net This regioselectivity is attributed to the ability of the nitrogen atom in the pyrrole ring to stabilize the cationic intermediate formed during the reaction, without disrupting the aromaticity of the pyridine ring. stackexchange.com

Recent studies on the regioselective C-3 chalcogenation of 7-azaindoles have demonstrated the preferential functionalization at this position. For instance, iodine-catalyzed sulfenylation, selenylation, thiocyanation, and selenocyanation of NH-free 7-azaindoles proceed efficiently at the C-3 position. acs.org This highlights the intrinsic reactivity of the C-3 position towards electrophiles. While these examples are on 7-azaindoles, the underlying electronic principles often translate to other azaindole isomers like the 5-azaindole (B1197152) scaffold.

| Reaction Type | Reagents | Position of Substitution | Reference |

| Sulfenylation | Thiophenols, I2/DMSO | C-3 | acs.org |

| Selenylation | Diselenides, I2/DMSO | C-3 | acs.org |

| Thiocyanation | KSCN, I2/DMSO | C-3 | acs.org |

| Selenocyanation | KSeCN, I2/DMSO | C-3 | acs.org |

Influence of the Phenylsulfonyl Protecting Group on Reactivity

The presence of a phenylsulfonyl protecting group on the indole (B1671886) nitrogen significantly influences the reactivity of the azaindole scaffold. This electron-withdrawing group generally deactivates the pyrrole ring towards electrophilic attack by reducing its electron density. nih.gov However, it also serves to direct electrophiles to specific positions and can prevent unwanted side reactions at the nitrogen atom.

In the case of 7-azaindoles, N-sulfonyl protection has been shown to be compatible with regioselective C-3 sulfenylation reactions. researchgate.netnih.gov The electron-withdrawing nature of the sulfonyl group can enhance the acidity of the C-3 proton, facilitating reactions that proceed through a deprotonation-substitution pathway. Furthermore, the use of a protecting group is often crucial for achieving regioselectivity in metal-catalyzed C-H functionalization reactions. beilstein-journals.org The bulkiness of the phenylsulfonyl group can also play a role in directing incoming electrophiles, although electronic effects are typically more dominant.

Nucleophilic Displacement Reactions at the C-4 Chloro Position

The chloro substituent at the C-4 position of the 5-azaindole ring is susceptible to nucleophilic displacement, providing a valuable handle for further molecular elaboration.

Mechanisms and Scope of Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is the most common mechanism for the displacement of halogens on electron-deficient aromatic rings. mdpi.comnih.gov The reaction proceeds through the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, the chloride ion). The presence of the electron-withdrawing nitrogen atom in the pyridine ring of the 5-azaindole system facilitates this reaction by stabilizing the negative charge of the intermediate.

A wide range of nucleophiles can be employed in these displacement reactions, including amines, alcohols, and thiols. The reactivity of the C-4 chloro group is enhanced by the presence of the adjacent ring nitrogen. For example, the kinetics of the reactions of some chloroazanaphthalenes with ethoxide ions and piperidine (B6355638) have been studied, demonstrating the feasibility of such transformations. rsc.org

| Nucleophile | Product Type |

| Amines | 4-Amino-5-azaindole derivatives |

| Alcohols/Alkoxides | 4-Alkoxy-5-azaindole derivatives |

| Thiols/Thiolates | 4-Thioether-5-azaindole derivatives |

Rearrangement Pathways in Nucleophilic Substitution of Chloroazaindoles

While direct SNAr is the predominant pathway, rearrangement reactions can sometimes occur during nucleophilic substitution of chloroazaindoles, although this is less common. Such rearrangements are often dependent on the specific reaction conditions and the nature of the nucleophile and substrate. For instance, in some heterocyclic systems, ring-opening and ring-closing sequences can lead to rearranged products. researchgate.net However, for 1-(phenylsulfonyl)-4-chloro-5-azaindole, such rearrangements are not widely reported, and direct displacement at the C-4 position is the expected outcome.

Directed C-H Functionalization Methodologies on Azaindoles

Directed C-H functionalization has emerged as a powerful tool for the selective modification of heterocyclic scaffolds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.gov In this approach, a directing group is used to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and functionalization. pkusz.edu.cn

For azaindole systems, various directing groups can be installed on the nitrogen atom or at other positions to guide the functionalization to different C-H bonds. For instance, the use of a removable triazene (B1217601) directing group has been employed for the synthesis of unprotected indoles through directed C-H annulation. pkusz.edu.cn While not specifically demonstrated on this compound, these methodologies offer a potential avenue for the selective functionalization of the azaindole core. The phenylsulfonyl group itself can, in some cases, act as a directing group, or it can be replaced by other directing groups to achieve the desired regioselectivity. The development of C-H functionalization methods that are compatible with the existing chloro substituent at the C-4 position would provide a versatile strategy for the synthesis of highly functionalized 5-azaindole derivatives.

| Directing Group | Catalyst | Functionalization Type | Reference |

| Glycine (transient) | Pd(II) | C4-Arylation | nih.gov |

| Triazene | Not specified | C-H Annulation | pkusz.edu.cn |

| N-Oxide | Pd | C6-Arylation (of 7-azaindole) | nih.gov |

Transition-Metal Catalysis in Azaindole C-H Activation

Transition-metal-catalyzed C-H activation has become a powerful and efficient strategy in organic synthesis, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds with high atom- and step-economy. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, which is often required in traditional cross-coupling reactions. nih.gov In the context of azaindole chemistry, catalysts based on palladium, rhodium, and ruthenium have been employed to selectively functionalize otherwise inert C-H bonds. mdpi.commdpi.com

The success of these transformations often hinges on the use of directing groups, which coordinate to the metal center and position it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov While the application of C-H activation to the synthesis and functionalization of azaindoles is a field of ongoing research, it has emerged as an attractive alternative to classical methods. nih.govmdpi.com Various transformations, including arylation, alkenylation, and amidation, have been realized through the strategic use of directing groups in conjunction with suitable transition-metal catalysts. researchgate.net

Ortho-C-H Functionalization of N-Aryl Azaindoles

A notable application of directing group-assisted C-H activation is the functionalization of N-aryl substituted azaindoles. In this strategy, the azaindole nucleus itself can serve as an intrinsic directing group, facilitating the selective activation of the C-H bond at the ortho-position of the N-aryl substituent. rawdatalibrary.net This methodology allows for the installation of a wide array of functional groups directly onto the N-phenyl ring, a modification that can be crucial for tuning the pharmacological properties of the molecule.

The process is typically catalyzed by transition metals such as palladium or rhodium. The nitrogen atom of the azaindole's pyrrole or pyridine ring coordinates to the metal catalyst, which then selectively activates a nearby C-H bond on the N-aryl ring, leading to the formation of a metallacyclic intermediate. This intermediate can then react with a coupling partner to yield the ortho-functionalized product. This directed approach has been successfully utilized to introduce various substituents, as summarized in the table below.

Table 1: Representative Examples of Ortho-C-H Functionalization of N-Aryl Azaindoles This table is illustrative, based on the principles of directed C-H activation. Specific examples for this compound may vary.

| Entry | Coupling Partner | Catalyst System | Functional Group Introduced | Reference Principle |

|---|---|---|---|---|

| 1 | Alkene | [Rh(III)] | Alkenyl | rawdatalibrary.net |

| 2 | Alkyne | [Rh(III)] | Alkenyl (after insertion) | rawdatalibrary.net |

| 3 | Aryl Halide | [Pd(II)] | Aryl | rawdatalibrary.net |

Further Functionalization at Other Positions (e.g., C-2, C-3)

Beyond the modification of N-aryl substituents, the azaindole core itself offers multiple sites for further chemical transformation, most notably at the C-2 and C-3 positions of the electron-rich pyrrole ring. The N-phenylsulfonyl group on compounds like this compound not only serves as a protecting group but also modulates the reactivity of the heterocyclic system. For instance, arenesulfonyl indoles can act as precursors to reactive vinylogous imine intermediates under basic conditions. nih.gov This intermediate is generated by the elimination of the arenesulfinic acid group and can readily react with various nucleophiles to afford C-3 substituted indole derivatives. nih.gov Other methods, such as lithiation followed by reaction with an electrophile, have also been employed to achieve functionalization at the C-2 position. researchgate.net

Regioselective Iodination and Subsequent Cross-Couplings

A powerful and versatile two-step strategy for the elaboration of the azaindole scaffold involves initial regioselective iodination followed by a transition-metal-catalyzed cross-coupling reaction. The introduction of an iodine atom creates a highly valuable synthetic handle that can participate in a wide range of C-C and C-X bond-forming reactions.

The iodination can be achieved with high regioselectivity through several methods. One approach involves the treatment of the azaindole with an electrophilic iodine source, such as elemental iodine in the presence of an oxidant. researchgate.net Alternatively, deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate, followed by quenching with iodine, can provide isomeric iodo-azaindoles with excellent control of position. nih.gov

Once installed, the iodo group serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments at specific positions of the azaindole core. For example, Suzuki-Miyaura coupling with boronic acids introduces new aryl or heteroaryl groups, while Sonogashira coupling with terminal alkynes provides access to alkynylated derivatives. mdpi.comnih.govnih.gov

Table 2: Cross-Coupling Reactions of Iodo-Azaindole Analogues This table illustrates the utility of iodo-azaindoles in common cross-coupling reactions.

| Entry | Iodo-Azaindole Position | Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference Principle |

|---|---|---|---|---|---|---|

| 1 | C-2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-azaindole | nih.gov |

| 2 | C-3 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Base | 3-Aryl-azaindole | nih.gov |

| 3 | C-3 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-azaindole | mdpi.comnih.gov |

Chalcogenation of Azaindoles

The introduction of sulfur (thiolation) or selenium (selenenylation) moieties onto the azaindole framework, known as chalcogenation, yields derivatives with significant potential in pharmaceutical development. acs.org A direct and efficient method for the regioselective C-3 chalcogenation of 7-azaindoles has been developed using molecular iodine as a catalyst. acs.org This transformation proceeds via an electrophilic substitution mechanism on the electron-rich C-3 position of the pyrrole ring.

The reaction is notable for its mild conditions and broad substrate scope, tolerating a variety of functional groups on both the azaindole core (including chloro-substituents at C-4) and the aryl/heteroaryl thiol or diselenide coupling partner. acs.org In this catalytic system, dimethyl sulfoxide (B87167) (DMSO) often serves not only as the solvent but also as an oxidant to regenerate the active iodine catalyst, making the process more efficient. acs.org

Table 3: Iodine-Catalyzed C-3 Chalcogenation of Substituted 7-Azaindoles Data derived from studies on 7-azaindole (B17877) systems. acs.org

| Entry | Azaindole Substrate | Chalcogen Source | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 7-Azaindole | Diphenyl diselenide | 3-(Phenylselanyl)-7-azaindole | 96 |

| 2 | 2-Methyl-7-azaindole | Diphenyl diselenide | 2-Methyl-3-(phenylselanyl)-7-azaindole | 95 |

| 3 | 4-Chloro-7-azaindole (B22810) | Diphenyl diselenide | 4-Chloro-3-(phenylselanyl)-7-azaindole | 94 |

| 4 | 4-Chloro-7-azaindole | 4-Methylbenzenethiol | 4-Chloro-3-(p-tolylthio)-7-azaindole | 91 |

| 5 | 5-Bromo-7-azaindole | Pyridine-2-thiol | 5-Bromo-3-(pyridin-2-ylthio)-7-azaindole | 85 |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 5 Azaindole Congeners

Exploration of Substituent Effects on the Azaindole Core

The strategic placement of a nitrogen atom in the indole (B1671886) core significantly influences the molecule's properties. nih.gov The modification of lipophilicity, pKa, and solubility can be finely tuned by using the azaindole core instead of other bicyclic heterocycles. nih.gov Furthermore, the azaindole moiety can introduce an additional hydrogen bond acceptor, potentially increasing binding affinity and potency. pharmablock.com

Systematic studies involving the substitution of different positions on the azaindole ring have provided critical insights into SAR. For example, in the development of HIV-1 attachment inhibitors, replacing the phenyl ring of an indole moiety with all four possible azaindole isomers led to distinct outcomes in antiviral activity while uniformly improving pharmaceutical properties. pharmablock.com Specifically, the 4-azaindole (B1209526) and 7-azaindole (B17877) derivatives showed better efficacy than the parent indole, whereas the 5-azaindole (B1197152) and 6-azaindole (B1212597) congeners had reduced efficacy. pharmablock.com Remarkably, all four azaindole isomers displayed a dramatic increase in aqueous solubility (over 25-fold) and enhanced metabolic stability in human liver microsomes (HLM). pharmablock.com

In the context of kinase inhibitors, substituent effects are also pronounced. For instance, in a series of Aurora kinase inhibitors, the introduction of a chloro atom at the C-5 position of an azaindole ring was hypothesized to fill space in the binding pocket or alter the ring's conformation to mimic more potent compounds. nih.gov In another study on Chk1 inhibitors, 5-azaindolocarbazoles with hydroxy substituents were found to be more active than their unsubstituted counterparts. nih.gov Research into degraders for the protein IKZF2 revealed that modifications at the 1-position of the 7-azaindole core could modulate selectivity. acs.org Introducing steric bulk at this position was found to reduce off-target activity against the kinase CK1α by creating a steric clash in its smaller binding pocket, while still being tolerated by the target protein. acs.org

The following table summarizes the impact of replacing an indole core with different azaindole isomers on various physicochemical and biological properties in the context of developing HIV-1 inhibitors. pharmablock.com

| Compound (Isomer) | Efficacy (EC50, µM) | HLM Half-life (t1/2, min) | Solubility (µg/mL) | Log D (pH 6.5) |

|---|---|---|---|---|

| Indole | 4.85 | 16.9 | 16 | 1.9 |

| 4-Azaindole | 1.56 | > 100 | 932 | 0.9 |

| 5-Azaindole | 576.90 | > 100 | 419 | 1.2 |

| 6-Azaindole | 21.55 | 38.5 | 487 | 1.5 |

| 7-Azaindole | 1.65 | 49.5 | 936 | 1.8 |

Scaffold Hopping and Bioisosteric Replacements from Indoles to Azaindoles

Scaffold hopping is a widely used strategy in drug discovery to identify novel chemotypes by modifying the core structure of an existing inhibitor. nih.gov The bioisosteric replacement of an indole ring with an azaindole is a classic example of this approach. nih.govnih.gov Azaindoles are considered "privileged structures" in medicinal chemistry because the simple substitution of a CH group with a nitrogen atom can modulate potency and physicochemical properties, potentially leading to new intellectual property. nih.govpharmablock.com

The primary rationale for replacing an indole with an azaindole includes:

Improved Physicochemical Properties: Azaindoles generally exhibit increased aqueous solubility and reduced lipophilicity compared to their indole analogs, which can lead to better pharmacokinetic profiles. nih.govpharmablock.com

Enhanced Target Binding: The nitrogen atom in the pyridine (B92270) ring of azaindole can act as a hydrogen bond acceptor, forming an additional interaction with the target protein that may increase binding affinity and biological activity. nih.govpharmablock.com

Modulation of Metabolism: The presence of the nitrogen atom can alter the metabolic profile of the compound, sometimes leading to greater stability. pharmablock.com

Novelty and Patentability: Creating new molecular entities with similar or improved activity is crucial for developing proprietary drug candidates. pharmablock.com

This strategy has been successfully applied in various therapeutic areas. For instance, in the development of PI3K inhibitors for breast cancer, a scaffold hopping strategy was employed to design and synthesize new 7-azaindole derivatives. nih.gov Similarly, the replacement of an indole with a 6-azaindole moiety in a series of cannabinoid receptor 1 (CB1) allosteric modulators resulted in improved aqueous solubility. nih.gov However, it is important to note that the success of this replacement is context-dependent. In the same CB1 modulator study, the 6-azaindole analogs showed reduced binding affinity, while the 7-azaindole bioisosteres lost the ability to bind to the receptor altogether, demonstrating that the position of the nitrogen atom is critical. nih.gov

Design and Synthesis of Library Compounds Based on 1-(Phenylsulfonyl)-4-chloro-5-azaindole

The compound this compound is a versatile starting material for the synthesis of compound libraries aimed at drug discovery. The phenylsulfonyl group at the N-1 position serves as a robust protecting group, stabilizing the azaindole core and directing reactions to other positions on the ring system. The chloro substituent at the C-4 position provides a fixed structural feature and can be important for activity, while also influencing the reactivity of other positions.

The design of a chemical library based on this scaffold typically focuses on introducing diversity at other positions, most commonly the C-3 position, to explore the SAR of the molecule. A common and powerful method to achieve this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov

A general synthetic route to generate a library from this compound would involve the following steps:

Halogenation: Introduction of a reactive handle, typically iodine or bromine, at the C-3 position of the azaindole core.

Cross-Coupling: Reaction of the C-3 halogenated intermediate with a diverse set of boronic acids or esters (in a Suzuki coupling) or other organometallic reagents. nih.gov This step allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-3 position.

Deprotection (Optional): If desired, the phenylsulfonyl group can be removed to generate N-H azaindoles or to allow for further derivatization at the N-1 position.

For example, in the synthesis of Cdc7 kinase inhibitors, a 3-iodo-5-azaindole intermediate was subjected to a Suzuki coupling with various aryl and heteroaryl boronic acids to produce a library of C-3 substituted compounds. nih.gov This systematic approach enables the exploration of how different substituents at a specific position influence target binding, selectivity, and cellular activity, ultimately guiding the design of more potent and effective drug candidates.

Advanced Characterization and Computational Chemistry of Azaindole Systems

X-ray Crystallographic Analysis of Azaindole Derivatives

X-ray crystallography provides definitive, three-dimensional structural data of molecules in their crystalline state. While a specific crystal structure for 1-(Phenylsulfonyl)-4-chloro-5-azaindole is not publicly documented, extensive analysis of closely related azaindole and N-phenylsulfonyl indole (B1671886) derivatives allows for a detailed understanding of its likely molecular conformation, as well as the non-covalent interactions that govern its crystal packing.

The molecular conformation of N-sulfonylated azaindoles is characterized by the geometry of the bicyclic azaindole core and its orientation relative to the phenylsulfonyl group. In analogous compounds like 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole and 3-Nitro-1-(phenylsulfonyl)-1H-indole, the indole ring system is essentially planar. nih.govresearchgate.net A key feature is the dihedral angle between the plane of the bicyclic ring and the phenyl ring of the sulfonyl group, which is typically large, reported at 85.01° and 83.9° in related indole structures. nih.govresearchgate.net This near-perpendicular orientation is a common conformational feature.

Intermolecular interactions are critical in defining the solid-state structure of these compounds. In the crystal lattice of azaindole derivatives, molecules often form dimers through strong, dual hydrogen bonds. researchgate.netresearchgate.net For example, the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde shows that molecules are linked by N1–H1···N7′ hydrogen bonds. researchgate.netresearchgate.net For this compound, which lacks the pyrrole (B145914) N-H donor, interactions would instead be dominated by weaker C-H···O hydrogen bonds involving the sulfonyl oxygens, as seen in related N-phenylsulfonyl indoles. nih.gov These interactions connect molecules into extended networks, such as spirals running along a crystal axis. nih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, confirms that H···O, H···C, and H···H contacts are among the most significant interactions in the crystal packing of similar molecules.

Table 1: Representative Crystallographic Data for a Related Azaindole Derivative (5-Chloro-7-azaindole-3-carbaldehyde)

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C8H5ClN2O | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P21/c | researchgate.netresearchgate.net |

| a (Å) | 3.82810(12) | researchgate.netresearchgate.net |

| b (Å) | 12.7330(3) | researchgate.netresearchgate.net |

| c (Å) | 15.9167(5) | researchgate.netresearchgate.net |

| β (°) | 94.539(3) | researchgate.netresearchgate.net |

| Molecules per unit cell (Z) | 4 | researchgate.netresearchgate.net |

The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors. nih.govchemicalbook.com Kinases are a major class of drug targets, and azaindole derivatives have proven to be excellent frameworks for binding to their ATP active sites. nih.gov

Structural analysis from co-crystal structures of various azaindole derivatives bound to kinases provides critical insights for rational drug design. nih.gov The azaindole core mimics the purine (B94841) system of ATP and can form crucial hydrogen bonds with the "hinge region" of the kinase. chemicalbook.com Specifically, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H can act as a hydrogen bond donor. chemicalbook.com This ability to form two key hydrogen bonds anchors the inhibitor in the active site. chemicalbook.com

X-ray data has revealed that azaindoles can adopt different binding orientations, which are often classified as "normal" or "flipped" (a 180° rotation). chemicalbook.com The preferred binding mode is influenced by the substitution pattern on the azaindole ring. chemicalbook.com For instance, substituents at the 2-position can cause steric hindrance in the "normal" mode, favoring the "flipped" orientation. chemicalbook.com Understanding these structural details allows medicinal chemists to modify the azaindole scaffold with different substituents to fine-tune binding affinity, improve selectivity for a specific kinase, and optimize pharmacokinetic properties. nih.govresearchgate.net This structure-based design approach has been successfully used to develop potent and selective kinase inhibitors. chemicalbook.comresearchgate.net

Quantum Mechanical Studies of Azaindole Electronic Structure

Quantum mechanical studies, particularly those using Density Functional Theory (DFT), offer profound insights into the electronic structure, stability, and reactivity of molecules like azaindoles. mdpi.comscientifiq.ai These computational methods complement experimental data by providing information on properties that are difficult to measure directly, such as orbital energies and electron distribution. mdpi.com

DFT is a widely used computational method for predicting the physicochemical properties of molecules. mdpi.com It is effective for studying molecular geometry, conformational stability, and electronic properties. mdpi.com For azaindole systems, DFT calculations can accurately predict bond lengths, bond angles, and the relative energies of different conformations, providing a detailed picture of the molecule's energetic landscape. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons. Its energy level indicates the ability of a molecule to donate electrons; a higher energy HOMO suggests a stronger electron donor (nucleophile). researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. Its energy level reflects the ability of a molecule to accept electrons; a lower energy LUMO indicates a stronger electron acceptor (electrophile). researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. numberanalytics.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. numberanalytics.com

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for azaindole derivatives. This information, combined with analysis of the molecular electrostatic potential (MEP) map, which shows electron-rich (negative potential) and electron-poor (positive potential) regions, allows for the prediction of the most likely sites for nucleophilic and electrophilic attack. bhu.ac.in

Table 2: Conceptual Framework of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy corresponds to a better electron donor (more nucleophilic). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy corresponds to a better electron acceptor (more electrophilic). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecules with rotatable bonds, such as the N-S bond in this compound, can exist in multiple conformations. DFT calculations are a powerful tool for mapping the energetic landscape of a molecule, identifying the most stable conformers (energy minima) and the energy barriers to rotation (transition states). mdpi.com

Studies on similar flexible molecules have shown that the relative stability of different conformers can be highly dependent on the environment. mdpi.com For example, a computational study on indole-hydrazone derivatives found that the most stable conformer in the gas phase or nonpolar solvents was different from the most stable conformer in polar solvents. mdpi.com This is because polar solvents can stabilize conformations with larger dipole moments. By calculating the energies of various conformations of this compound, DFT can predict its preferred three-dimensional shape in different environments and provide insight into the conformational dynamics that may be relevant for its binding to biological targets.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, intuitive picture of the electron density distribution in a molecule, revealing insights into hyperconjugative interactions and charge delocalization, which are crucial for understanding molecular stability and reactivity.

In the case of this compound, NBO analysis would elucidate the electronic interactions between the phenylsulfonyl group, the chloro-substituted pyrrolopyridine core, and the lone pairs of electrons on the nitrogen and oxygen atoms. The analysis typically involves calculating the second-order perturbation interaction energy, E(2), between donor (Lewis-type) and acceptor (non-Lewis-type) NBOs. mdpi.commdpi.com A higher E(2) value indicates a stronger interaction.

Key intramolecular interactions expected in this compound would include:

Hyperconjugation: Delocalization of electron density from the lone pair of the pyrrole-type nitrogen (N5) into the antibonding orbitals of the adjacent C-C and C-N bonds of the azaindole ring. Similarly, interactions involving the lone pairs of the pyridine-type nitrogen (N7) and the oxygen atoms of the sulfonyl group with the aromatic rings are anticipated.

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···O and C-H···N interactions may be present, contributing to the conformational rigidity of the molecule. NBO analysis can quantify the strength of these weak interactions.

Resonance Effects: The delocalization of π-electrons across the azaindole ring system and the phenylsulfonyl group can be quantitatively described.

A hypothetical NBO analysis for this compound could yield data such as that presented in the interactive table below, illustrating the stabilization energies from key orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 | π(C4-C3a) | 18.5 | π-conjugation |

| LP (1) N7 | π(C6-C7a) | 12.3 | π-conjugation |

| LP (2) O1 | σ(S-C1') | 2.5 | Hyperconjugation |

| LP (2) O2 | σ(S-C1') | 2.6 | Hyperconjugation |

| σ (C6-H) | π*(N7-C7a) | 0.8 | Weak C-H···N interaction |

Note: The data in this table is illustrative and based on typical values for similar molecular systems. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the map indicate different electrostatic potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential, respectively. researchgate.net

For this compound, the MEP map would likely reveal the following features:

Negative Potential Regions (Red): The oxygen atoms of the sulfonyl group and the pyridine-type nitrogen atom (N7) are expected to be the most electron-rich regions, making them potential sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential Regions (Blue): The hydrogen atoms of the azaindole and phenyl rings, as well as the region around the sulfonyl sulfur atom, are likely to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

The interactive table below summarizes the expected MEP characteristics for different regions of the this compound molecule.

| Molecular Region | Expected MEP Color | Predicted Reactivity |

| Sulfonyl Oxygen Atoms | Deep Red | Prone to electrophilic attack; hydrogen bond acceptor |

| Pyridine Nitrogen (N7) | Red to Orange | Site for electrophilic attack and coordination |

| Phenyl & Azaindole Hydrogens | Blue | Potential sites for nucleophilic interaction |

| Sulfonyl Sulfur Atom | Light Blue | Susceptible to nucleophilic attack |

| Aromatic Rings | Green to Yellow | Generally neutral, with localized variations |

Note: The assignments in this table are predictive and based on the general principles of MEP analysis. Precise potential values and color mapping would be determined by quantum chemical calculations.

Vibrational Spectroscopy (IR, Raman) and Theoretical Correlations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule by probing its vibrational modes. When combined with theoretical calculations, such as Density Functional Theory (DFT), a detailed assignment of the observed spectral bands to specific molecular vibrations can be achieved. mdpi.commdpi.com

The vibrational spectrum of this compound is expected to be complex due to its size and low symmetry. However, characteristic vibrational modes for its key functional groups can be predicted. DFT calculations would not only help in assigning the experimental frequencies but also in understanding the coupling between different vibrational modes. derpharmachemica.com

Key expected vibrational modes for this compound include:

S=O Stretching: The sulfonyl group will exhibit strong, characteristic symmetric and asymmetric stretching vibrations, typically in the regions of 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are often strong in both IR and Raman spectra.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H Stretching: These vibrations will appear at high frequencies, typically above 3000 cm⁻¹.

Ring Vibrations: The stretching and deformation modes of the azaindole and phenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-S and S-N Stretching: These vibrations will be found in the lower frequency region of the fingerprint range.

A comparison of theoretically calculated and hypothetical experimental vibrational frequencies for this compound is presented in the interactive table below.

| Vibrational Mode | Hypothetical Experimental IR (cm⁻¹) | Hypothetical Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3050 | 3100-3050 | 3080 |

| C=C/C=N Ring Stretch | 1600-1450 | 1600-1450 | 1580, 1510, 1470 |

| S=O Asymmetric Stretch | ~1340 (Strong) | ~1340 (Medium) | 1345 |

| S=O Symmetric Stretch | ~1180 (Strong) | ~1180 (Strong) | 1185 |

| C-N Stretch | ~1250 | ~1250 | 1245 |

| C-S Stretch | ~850 | ~850 | 845 |

| C-Cl Stretch | ~750 | ~750 | 755 |

Note: The frequencies listed are representative and intended for illustrative purposes. Actual experimental values may vary, and theoretical frequencies are often scaled to better match experimental data.

Research Applications of 5 Azaindole Scaffolds in Chemical Biology and Medicinal Chemistry

Azaindoles as Privileged Scaffolds in Drug Discovery

Azaindoles, which are bioisosteres of indoles and purines, are recognized as "privileged scaffolds" in medicinal chemistry. nih.govpharmablock.comsci-hub.se This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The four positional isomers of azaindole (4-aza, 5-aza, 6-aza, and 7-aza) offer distinct physicochemical properties, allowing for the fine-tuning of drug candidates. nih.gov The incorporation of a nitrogen atom into the indole (B1671886) ring can modulate a compound's solubility, lipophilicity, and metabolic stability, properties critical for optimizing drug-like characteristics. nih.govnih.gov

The 5-azaindole (B1197152) isomer, in particular, has been explored for its potential to mimic the interactions of endogenous ligands and to serve as a versatile template for the synthesis of compound libraries. nih.govresearchgate.net Its structural features enable it to form key hydrogen bonding interactions within the active sites of various enzymes, making it a valuable starting point for the design of potent and selective inhibitors. nih.gov

Kinase Inhibitor Development Utilizing Azaindole Cores

Protein kinases are a major class of drug targets, particularly in oncology, and the azaindole scaffold has proven to be a highly effective core structure for the development of kinase inhibitors. nih.govdepositolegale.it The nitrogen atom in the pyridine (B92270) ring of the azaindole can act as a hydrogen bond acceptor, mimicking the interaction of the adenine (B156593) hinge-binding region of ATP, the natural substrate for kinases. nih.gov This has led to the discovery of numerous azaindole-based compounds that potently and selectively inhibit various kinases.

Targeting Specific Kinases: Aurora A/B/C, Cdc7, CHK1, c-Met, TTK, JNK

The versatility of the azaindole scaffold is demonstrated by its application in developing inhibitors for a range of kinases critical in cell cycle regulation and signaling pathways.

Aurora Kinases: The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is linked to various cancers. nih.govmdpi.com While many reported Aurora kinase inhibitors are based on the 7-azaindole (B17877) scaffold, the general principles of targeting the ATP binding pocket are applicable to other isomers. nih.govnih.govacs.org For instance, 2-,5-disubstituted-4-azaindoles have been shown to be selective inhibitors of Aurora A kinase. nih.gov

Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is essential for the initiation of DNA replication and is a promising target for cancer therapy. nih.govresearchgate.net Research has led to the development of potent and selective 5-azaindole Cdc7 inhibitors. nih.govresearchgate.net A high-throughput screening campaign identified an indole derivative with good selectivity for Cdc7, which prompted the investigation of 5-azaindole analogs. mdpi.com This led to the synthesis of N-substituted 5-azaindoles with improved metabolic stability and potent inhibitory activity. nih.govresearchgate.net

CHK1: Checkpoint kinase 1 (CHK1) plays a crucial role in the DNA damage response. nih.govnih.gov Novel 5-azaindolocarbazoles have been synthesized and identified as potent CHK1 inhibitors. nih.govnih.govresearchgate.net These compounds demonstrated significant cytotoxic activity, with structure-activity relationship (SAR) studies revealing that specific substitutions on the indole and maleimide (B117702) moieties are critical for potency. nih.gov

c-Met Kinase: The c-Met proto-oncogene is a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.govnih.gov A series of 4-azaindole (B1209526) derivatives have been developed as inhibitors of c-Met kinase, with their binding mode confirmed by X-ray crystallography. nih.govnih.gov

TTK Kinase: TTK protein kinase, also known as Mps1, is a key component of the spindle assembly checkpoint. While specific inhibitors based on the 5-azaindole scaffold are not prominently reported, various other heterocyclic scaffolds, such as indazoles, have been successfully employed to develop potent TTK inhibitors. nih.gov

JNK: c-Jun N-terminal kinases (JNKs) are involved in stress signaling pathways. The broad utility of the azaindole scaffold suggests its potential for developing inhibitors against this kinase family as well.

Table 1: Examples of 5-Azaindole-Based Kinase Inhibitors and Their Activities

| Compound Class | Target Kinase | Example Compound | IC50 | Reference |

|---|---|---|---|---|

| N-substituted 5-azaindoles | Cdc7 | Compound 36 | 1.3 µM | nih.gov |

| 5-Azaindolocarbazoles | CHK1 | Compound 45 | 72 nM | nih.gov |

| 5-Azaindolocarbazoles | CHK1 | Compound 46 | 27 nM | nih.gov |

| 5-Azaindolocarbazoles | CHK1 | Compound 47 | 14 nM | nih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.govbenthamdirect.comnih.gov This approach involves screening small, low-molecular-weight fragments for binding to a biological target. nih.gov The azaindole scaffold, due to its compact size and ability to form key interactions, is an ideal fragment for FBDD campaigns. pharmablock.comnih.gov Several successful FBDD programs have utilized azaindole fragments to develop potent and selective kinase inhibitors. nih.govpharmablock.com The initial weak binding of the fragment can be optimized through structure-guided design, growing the fragment into a more potent lead compound. astx.com

Other Emerging Biological Target Engagements (General Azaindole Context)

Beyond kinases, the privileged nature of the azaindole scaffold has led to its exploration against a variety of other biological targets. nih.gov Azaindole derivatives have shown promise as inhibitors of other enzyme families and as modulators of protein-protein interactions. acs.org For example, 7-azaindole derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are involved in cytokine signaling pathways. nih.gov The adaptability of the azaindole core allows for the development of compounds with diverse pharmacological profiles, highlighting its continued importance in the discovery of new therapeutic agents. nih.gov

Future Directions and Unexplored Avenues in 1 Phenylsulfonyl 4 Chloro 5 Azaindole Research

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of the 1-(phenylsulfonyl)-4-chloro-5-azaindole scaffold is paramount for its widespread investigation and application. While classical methods for azaindole synthesis exist, future research should focus on the development of more sustainable, efficient, and diverse synthetic routes.

One promising avenue is the exploration of transition-metal-free synthesis . For instance, methods utilizing N-heterocyclic carbene (NHC) catalysis could offer a milder and more environmentally friendly alternative to traditional metal-catalyzed reactions. nih.gov This approach could potentially lead to higher yields and a broader substrate scope for the synthesis of 2-aryl-azaindoles, which could be adapted for the synthesis of the target compound.

Furthermore, the application of metal-catalyzed cross-coupling reactions remains a fertile ground for innovation. While Sonogashira, Suzuki, and Heck couplings are established methods for azaindole synthesis, there is scope for developing novel catalytic systems with improved efficiency and selectivity. nih.govmdpi.com For example, the use of more sophisticated phosphine (B1218219) ligands or palladium pre-catalysts could enhance reaction rates and yields, particularly for challenging substrates.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| N-Heterocyclic Carbene (NHC) Catalysis | Transition-metal-free, milder reaction conditions, potentially higher yields. | Adapting existing NHC-catalyzed azaindole syntheses for the specific substitution pattern of this compound. |

| Advanced Metal-Catalyzed Cross-Coupling | Improved efficiency, selectivity, and functional group tolerance. | Development of novel palladium, copper, or rhodium catalytic systems for the construction of the 5-azaindole (B1197152) core. nih.govrsc.org |

| C-H Activation/Annulation | Atom economy, reduced pre-functionalization of starting materials. | Exploring rhodium(III)-catalyzed C-H activation and annulation of aminopyridines with alkynes to directly construct the 5-azaindole ring system. rsc.orgnih.gov |

Advanced Functionalization Strategies for Complex Architectures

Beyond the synthesis of the core scaffold, the ability to selectively functionalize the this compound molecule is crucial for creating diverse libraries of compounds for biological screening. Future research should target the development of regioselective functionalization techniques that allow for the precise introduction of various substituents.

A key area of interest is regioselective C-H functionalization . This powerful strategy avoids the need for pre-installed functional groups, offering a more direct and atom-economical approach to modifying the azaindole core. nih.govresearchgate.net Research into iridium-catalyzed C-H borylation or palladium-catalyzed direct arylation at specific positions of the 5-azaindole ring would be highly valuable. researchgate.net

Moreover, the development of methods for the multi-arylation of the azaindole scaffold would enable the creation of highly complex and three-dimensional structures. researchgate.net This could involve sequential, site-selective cross-coupling reactions to introduce different aryl groups at various positions on the molecule, leading to compounds with potentially novel pharmacological profiles.

| Functionalization Strategy | Target Position(s) | Potential Reagents and Catalysts |

| Regioselective C-H Arylation | C2, C3, C6, C7 | Palladium catalysts with specific ligands (e.g., XPhos, RuPhos), arylboronic acids or aryl halides. nih.govresearchgate.netresearchgate.net |

| Regioselective C-H Borylation | C2, C3, C6, C7 | Iridium catalysts with bipyridine ligands, bis(pinacolato)diboron. researchgate.net |

| Sequential Cross-Coupling | Multiple positions | Orthogonal protecting groups and selective deprotection strategies coupled with various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). |

Integration of Computational Design with Synthetic Efforts

The synergy between computational chemistry and synthetic organic chemistry offers a powerful paradigm for accelerating the discovery of new bioactive molecules. In the context of this compound, computational tools can be leveraged to guide synthetic efforts and prioritize the synthesis of compounds with the highest probability of desired biological activity.

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activities of virtual libraries of this compound derivatives. researchgate.netnih.govproquest.com By training these models on existing data for related azaindole compounds, researchers can identify key structural features that are likely to contribute to a particular biological effect. This predictive capability can significantly reduce the time and resources required for lead optimization.

Furthermore, retrosynthesis prediction models , enhanced by transfer learning for heterocyclic chemistry, can aid in the design of efficient synthetic routes to novel and complex derivatives. chemrxiv.orgchemrxiv.org These computational tools can analyze a target molecule and propose a series of chemical reactions to synthesize it, potentially uncovering non-obvious synthetic pathways.

| Computational Approach | Application | Potential Impact |

| Machine Learning / QSAR | Prediction of biological activity (e.g., kinase inhibition, antiviral activity). researchgate.netnih.govproquest.com | Prioritization of synthetic targets, acceleration of lead discovery. |

| Retrosynthesis Prediction | Design of efficient synthetic routes to novel derivatives. chemrxiv.orgchemrxiv.org | Overcoming synthetic challenges, enabling the synthesis of complex molecules. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity. nih.govresearchgate.net | Optimization of reaction conditions, rational design of catalysts. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Phenylsulfonyl)-4-chloro-5-azaindole, and what intermediates are pivotal in its synthesis?

- Methodology : The compound can be synthesized via condensation reactions involving sulfonyl-containing precursors. For example, intermolecular condensation of 2-chloro-N-phenylacetamide with appropriately substituted triazole-thiols (e.g., 4-amino-5-[4-(phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol) under anhydrous conditions, using oxalyl chloride as a coupling agent. Critical intermediates include sulfonylated triazole-thiol derivatives and halogenated acetamide precursors. Reaction optimization should focus on temperature (60–80°C), solvent choice (e.g., DCM or THF), and catalyst loading (e.g., DMAP) to improve yields .

Q. Which spectroscopic and chromatographic techniques are optimal for confirming the structural identity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and sulfonyl group integration. Compare chemical shifts with NIST reference data for analogous sulfonylated indoles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns. Cross-reference with databases like NIST Chemistry WebBook for fragmentation pathways .

- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities. Retention time consistency across batches is critical .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenylsulfonyl moiety influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Substituent Screening : Introduce electron-withdrawing (e.g., -NO, -CF) or electron-donating groups (e.g., -OMe, -NH) at the phenylsulfonyl para-position. Monitor reaction rates in Suzuki-Miyaura couplings using Pd(PPh)/KCO in dioxane.

- DFT Calculations : Perform computational modeling (e.g., Gaussian) to analyze frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Compare with experimental yields to validate electronic effects .

Q. What experimental and computational approaches can resolve discrepancies in reported synthetic yields of this compound?

- Methodology :

- Error Analysis : Replicate published protocols while varying parameters (e.g., solvent purity, inert atmosphere integrity). Use Design of Experiments (DoE) to identify critical factors (e.g., moisture sensitivity of intermediates) .

- Degradation Studies : Conduct stability tests under thermal (40–80°C) and hydrolytic (pH 3–10) conditions. Monitor degradation via LC-MS to identify byproducts (e.g., desulfonylated derivatives) .

Q. How can computational tools predict the degradation pathways and stability of this compound in biological assays?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions with common biological nucleophiles (e.g., glutathione) to predict adduct formation.

- In Silico Metabolism : Use software like MetaSite to identify potential metabolic hotspots (e.g., azaindole ring oxidation) and guide structural modifications for enhanced stability .

Safety and Compliance

Q. What safety protocols are essential when handling this compound, particularly during scale-up?

- Methodology :

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Conduct regular airborne particulate monitoring .

- Waste Management : Segregate halogenated and sulfonylated waste streams. Partner with certified disposal firms for incineration (≥1200°C) to prevent environmental release of toxic byproducts .

Data Validation and Reporting

Q. How can researchers ensure the reliability of spectral data for this compound in publications?

- Methodology :

- Cross-Validation : Compare experimental NMR/MS data with NIST reference spectra and independent synthetic batches. Disclose solvent and instrument parameters (e.g., field strength for NMR) .

- Raw Data Archiving : Include processed data tables in appendices (e.g., HPLC chromatograms, NMR peak lists) while summarizing key findings in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.